This compound is classified under:
The molecular formula is with a molecular weight of approximately 294.79 g/mol .
The synthesis of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves several key steps:
Industrial methods may optimize these conditions for scalability while ensuring product consistency and quality .
The molecular structure of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be described as follows:
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is involved in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde primarily relates to its interaction with biological targets:
Research indicates that this compound may activate human constitutive androstane receptor (CAR), influencing metabolic processes in liver cells. Its structural features allow it to interact with specific receptor sites effectively.
Studies have shown that modifications on the chlorophenyl ring can enhance potency and selectivity for CAR activation over other receptors like human pregnane X receptor (PXR), making it a candidate for further pharmacological exploration .
The physical and chemical properties of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde include:
Property | Value |
---|---|
Molecular Weight | 294.79 g/mol |
Density | Approximately 1.49 g/cm³ |
Predicted pKa | 3.45 |
Solubility | Soluble in organic solvents |
These properties influence its behavior in chemical reactions and biological systems .
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has promising applications in various fields:
It serves as a lead compound for developing drugs targeting liver metabolism by modulating CAR activity.
The compound is utilized in studies examining receptor activation mechanisms and metabolic pathways in pharmacology.
Some derivatives have exhibited antibacterial properties, making them candidates for further investigation in treating infections .
Imidazo[2,1-b][1,3]thiazole represents a fused bicyclic heterocycle integrating imidazole and thiazole rings. First synthesized in the 1950s, this scaffold gained prominence for its structural versatility and pharmacological potential [3]. Classical synthetic routes involve cyclization reactions between 2-amino-1,3,4-thiadiazoles and α-haloketones, enabling substitutions at the 2-, 5-, and 6-positions . Modern advancements include microwave-assisted multicomponent reactions and transition metal-catalyzed C–C couplings, which enhance regioselectivity and efficiency under solvent-free conditions . The scaffold’s rigidity facilitates diverse molecular interactions, making it a cornerstone in medicinal chemistry for targeting enzymes and receptors.
Table 1: Evolution of Key Synthetic Methods for Imidazo[2,1-b]thiazoles
Time Period | Synthetic Method | Key Advancements |
---|---|---|
1950s | Cyclization of 2-amino-1,3,4-thiadiazoles | Initial scaffold access via α-haloketone reactions |
2000–2010 | Catalytic C–C coupling | Improved regioselectivity with palladium/copper catalysts |
2010–Present | Microwave-assisted multicomponent reactions | Reduced reaction times (<10 min) and higher yields (85–95%) |
The sulfanyl (‒S‒) linker and carbaldehyde (‒CHO) group are critical for the bioactivity of imidazo[2,1-b]thiazole derivatives:
Table 2: Role of Key Substituents in Bioactivity
Substituent | Electronic Effects | Biological Contributions |
---|---|---|
Sulfanyl (‒S‒) | Electron-donating resonance | Enhanced binding to tubulin and kinase ATP pockets |
Carbaldehyde (‒CHO) | Electrophilic carbon for nucleophiles | Enables oxime formation; augments anticancer/antiviral activity |
The 4-chlorophenyl group at the 6-position of the imidazo[2,1-b]thiazole core is engineered to optimize steric and electronic properties:
Table 3: Impact of 4-Chlorophenyl vs. Other Aryl Groups
Aryl Group | CAR Activation EC₅₀ (μM) | Selectivity over PXR | Key Interactions |
---|---|---|---|
4-Chlorophenyl | 0.02–0.05 | 8-fold | Hydrophobic pocket filling; halogen bonding |
Naphthalen-2-yl | 0.66 | 12-fold | Extended π-stacking; increased lipophilicity |
4-Methoxyphenyl | >10 | 2-fold | Reduced steric complementarity |
Synthesis and Derivative Design
The synthesis of 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde proceeds through sequential functionalization:
Late-stage diversification leverages the carbaldehyde for oxime formation, as seen in the CAR agonist CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) [6]. Computational models predict borylation sites for further derivatization, enabling C–C couplings at the 4-position of the phenyl ring [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4